3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Overview
Description
3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that combines a chromen-2-one core with a thiazole ring substituted with a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,4,5-trimethylphenyl thioamide would react with an appropriate α-haloketone under acidic or basic conditions to form the thiazole ring.
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Coupling with Chromen-2-one: : The synthesized thiazole derivative is then coupled with a chromen-2-one derivative. This step often involves a nucleophilic substitution reaction where the thiazole nitrogen attacks the electrophilic carbonyl carbon of the chromen-2-one, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one moiety, potentially converting it to a hydroxyl group.
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Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives of the chromen-2-one moiety.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties. For instance, the thiazole ring is known for its presence in many bioactive molecules, potentially imparting antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The chromen-2-one core is a common scaffold in many drugs, and its combination with a thiazole ring could lead to novel bioactive compounds.
Industry
Industrially, this compound might be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential for electronic interactions.
Mechanism of Action
The mechanism of action of 3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The thiazole ring could engage in hydrogen bonding or π-π interactions, while the chromen-2-one moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: Similar structure but with a different substitution pattern on the phenyl ring.
3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: Lacks one methyl group compared to the target compound.
3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: Different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the phenyl ring can affect the compound’s steric and electronic properties, potentially leading to unique interactions in chemical and biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c1-12-8-14(3)16(9-13(12)2)18-11-25-20(22-18)17-10-15-6-4-5-7-19(15)24-21(17)23/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNRTYPHRLHITQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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